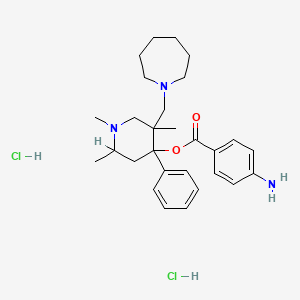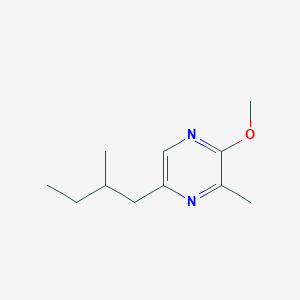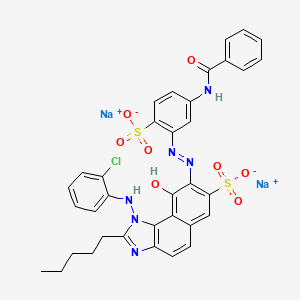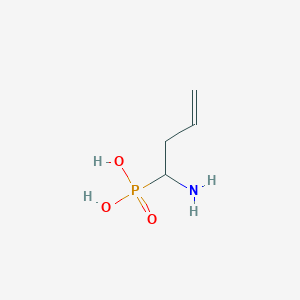
2-Nonyltetrahydro-2H-1,3-thiazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonyltetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyltetrahydro-2H-1,3-thiazine hydrochloride typically involves the reaction of nonylamine with a thiazine precursor under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Nonyltetrahydro-2H-1,3-thiazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazine derivatives.
Scientific Research Applications
2-Nonyltetrahydro-2H-1,3-thiazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Nonyltetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Nonyltetrahydro-2H-1,3-thiazine hydrochloride include other thiazine derivatives, such as:
- Tetrahydro-2H-1,3-thiazine
- Tetrahydro-2H-1,3-thiazine-2-thione
- 3,5-Disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione
Uniqueness
The presence of the nonyl group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
79128-41-9 |
|---|---|
Molecular Formula |
C13H28ClNS |
Molecular Weight |
265.89 g/mol |
IUPAC Name |
2-nonyl-1,3-thiazinane;hydrochloride |
InChI |
InChI=1S/C13H27NS.ClH/c1-2-3-4-5-6-7-8-10-13-14-11-9-12-15-13;/h13-14H,2-12H2,1H3;1H |
InChI Key |
OUBCGWQWIJPMFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1NCCCS1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)


![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)

![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)






